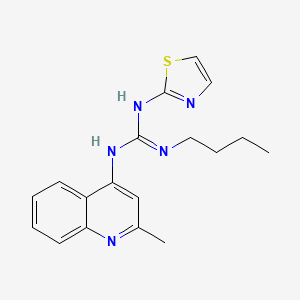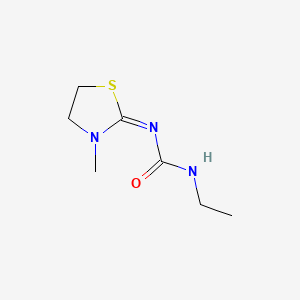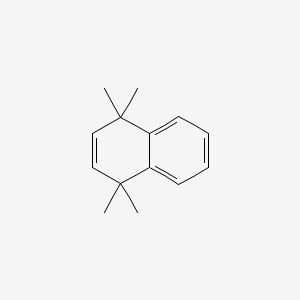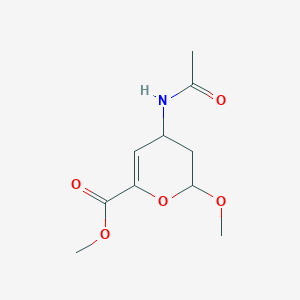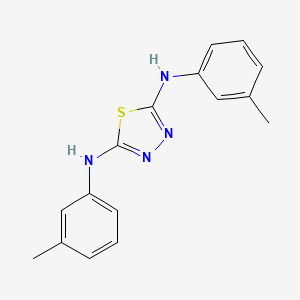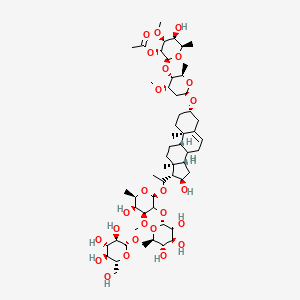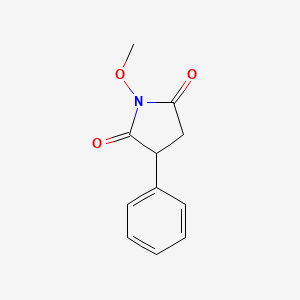phosphanium bromide CAS No. 72641-25-9](/img/structure/B14463267.png)
[2-(1,3-Dithian-2-yl)-1-phenylethyl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide: is a complex organic compound that features a unique combination of functional groups It consists of a dithiane ring, a phenylethyl group, and a triphenylphosphanium moiety, with bromide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide typically involves the reaction of 2-(1,3-dithian-2-yl)-1-phenylethanol with triphenylphosphine bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted in a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The dithiane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium chloride or potassium iodide in polar solvents are used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Corresponding halide-substituted compounds.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide is used as a reagent for introducing dithiane and phosphonium groups into molecules. It serves as a precursor for various functionalized compounds.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. It may exhibit antimicrobial or anticancer properties, although specific studies are limited.
Industry: In the industrial sector, this compound could be used in the synthesis of advanced materials or as a catalyst in chemical reactions. Its ability to undergo various chemical transformations makes it versatile for different applications.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide involves its interaction with molecular targets through its functional groups. The dithiane ring can form covalent bonds with nucleophiles, while the triphenylphosphanium moiety can participate in ionic interactions. These interactions can disrupt biological pathways or catalyze chemical reactions, depending on the context.
Comparaison Avec Des Composés Similaires
- 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium chloride
- 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium iodide
- 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium fluoride
Comparison: Compared to its analogs with different halides, 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide may exhibit different reactivity and solubility properties. The bromide ion is a good leaving group, making the compound more reactive in substitution reactions. Its unique combination of functional groups also provides distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
Numéro CAS |
72641-25-9 |
|---|---|
Formule moléculaire |
C30H30BrPS2 |
Poids moléculaire |
565.6 g/mol |
Nom IUPAC |
[2-(1,3-dithian-2-yl)-1-phenylethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H30PS2.BrH/c1-5-14-25(15-6-1)29(24-30-32-22-13-23-33-30)31(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21,29-30H,13,22-24H2;1H/q+1;/p-1 |
Clé InChI |
QZOBZHFRDVVSRD-UHFFFAOYSA-M |
SMILES canonique |
C1CSC(SC1)CC(C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


